

SGR-1505: A Technical Overview of its Binding Affinity and Kinetics with MALT1

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Compound of Interest		
Compound Name:	SGR-1505	
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Introduction

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is downstream of the B-cell receptor (BCR) and Bruton's Tyrosine Kinase (BTK).[2][3] As a critical mediator of nuclear factor kappa B (NF-kB) signaling, MALT1 is a validated therapeutic target for various B-cell malignancies, including those with acquired resistance to BTK inhibitors.[2][4] SGR-1505 has demonstrated potent anti-proliferative activity in both BTK inhibitor-sensitive and -resistant activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[4][5] Preclinical data have shown its potential as a monotherapy and in combination with other agents, leading to its advancement into Phase 1 clinical trials for mature B-cell neoplasms.[2][6] This technical guide provides an in-depth overview of the binding affinity and kinetics of SGR-1505 with MALT1, including detailed experimental protocols and a summary of its inhibitory activities.

MALT1 Signaling Pathway

The MALT1 protein is a central player in the NF-kB signaling cascade initiated by antigen receptor stimulation. Upon B-cell receptor activation, a series of upstream events lead to the formation of the CBM complex, consisting of CARD11 (also known as CARMA1), BCL10, and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which is crucial for the activation of the IkB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-kB

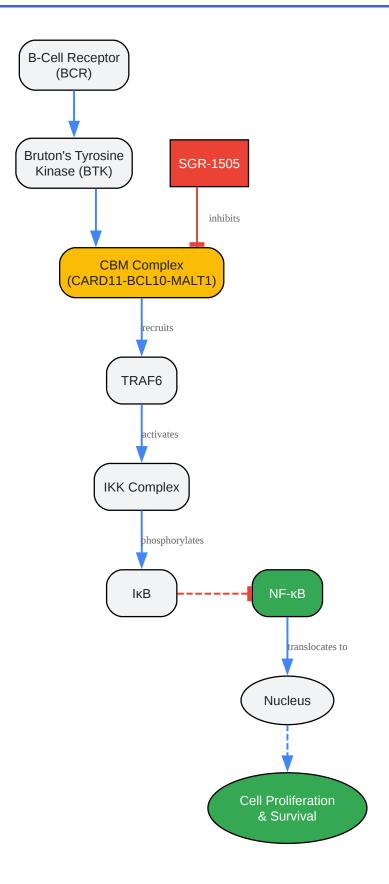






(IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in cell survival and proliferation. **SGR-1505**, as an allosteric inhibitor, binds to MALT1 and disrupts its function within this pathway.





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MALT1 Signaling Pathway and Point of Inhibition by SGR-1505.



Quantitative Data Summary

SGR-1505 demonstrates potent inhibition of MALT1 in biochemical and cell-based assays. The following tables summarize the key quantitative data for **SGR-1505**'s activity.

Table 1: Biochemical and Cellular Inhibitory Activity of SGR-1505

Assay Type	Parameter	Value (nM)	Cell Line
MALT1 Biochemical Assay	IC50	1.3	-
BCL10 Cleavage Assay	IC50	22	OCI-LY10
IL-10 Secretion Assay	IC50	36	OCI-LY10
Antiproliferative Assay	IC50	71	OCI-LY10
Antiproliferative Assay	IC50	57	REC-1

Data sourced from BioWorld.[1]

While specific binding kinetics values (Kd, kon, koff) for **SGR-1505** have not been publicly disclosed, they are typically determined using techniques such as Surface Plasmon Resonance (SPR).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize MALT1 inhibitors like **SGR-1505**.

MALT1 Biochemical Assay

This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of compounds like **SGR-1505**.



- Compound Preparation: SGR-1505 is serially diluted in DMSO and pre-dispensed into a 384-well plate.
- Enzyme Incubation: Recombinant MALT1 protein is added to the wells containing the
 compound in an assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium
 citrate, 0.005% BSA, 2 mM DTT). The mixture is incubated for a defined period (e.g., 40
 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: A fluorogenic peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7) is added to initiate the enzymatic reaction.
- Signal Detection: The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.
- Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

BCL10 Cleavage Assay (Cell-Based)

This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity on its natural substrate, BCL10, within a cellular context.

- Cell Culture and Treatment: A suitable cell line with constitutive MALT1 activity (e.g., OCI-LY10) is cultured and treated with varying concentrations of SGR-1505 for a specified duration.
- Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
- Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for both full-length and cleaved BCL10.
- Detection and Quantification: The bands corresponding to full-length and cleaved BCL10 are visualized and quantified.
- Data Analysis: The ratio of cleaved to full-length BCL10 is calculated for each inhibitor concentration, and the IC50 value is determined.



Surface Plasmon Resonance (SPR) for Binding Kinetics

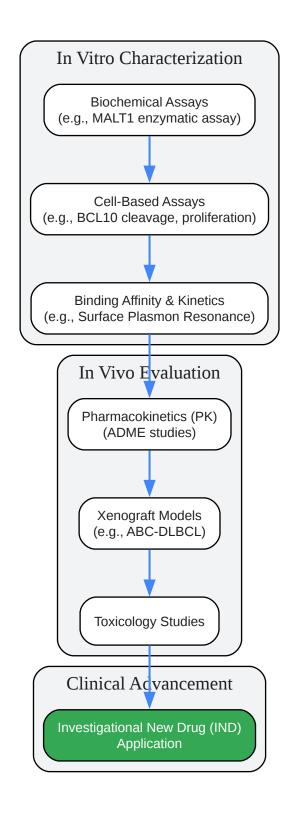
SPR is a label-free technique used to measure the real-time binding and dissociation of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.

- Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant MALT1 protein is immobilized onto the chip surface. A reference channel without MALT1 is also prepared for background subtraction.
- Analyte Injection: A series of concentrations of SGR-1505 are injected over the sensor chip surface at a constant flow rate.
- Binding and Dissociation Monitoring: The binding of SGR-1505 to MALT1 is monitored in real-time as a change in response units (RU). After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Preclinical Characterization Workflow

The preclinical development of a targeted therapy like **SGR-1505** follows a structured workflow to establish its efficacy and safety profile before advancing to clinical trials.





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Preclinical Characterization Workflow for a MALT1 Inhibitor.

Conclusion



SGR-1505 is a highly potent, allosteric inhibitor of MALT1 with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, targeting a key node in the NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic for B-cell malignancies. The comprehensive preclinical characterization, encompassing in vitro potency, binding kinetics, and in vivo efficacy and safety, has supported its progression into clinical evaluation. Further investigation into its binding kinetics and continued clinical assessment will be crucial in fully elucidating the therapeutic potential of **SGR-1505**.

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